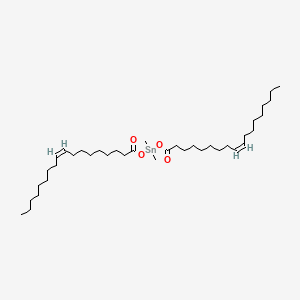
Dimethylbis(oleoyloxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylbis(oleoyloxy)stannane is an organotin compound with the chemical formula C38H72O4Sn and a molecular weight of 711.69 g/mol . It is a colorless to yellow liquid with low volatility at room temperature. This compound is primarily used as a metal surface treatment agent and lubricant due to its unique chemical structure, which imparts excellent lubrication and anti-corrosion properties .
Méthodes De Préparation
Dimethylbis(oleoyloxy)stannane can be synthesized by reacting tin dioxide with oleic acid in an appropriate solvent . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
SnO2+2C18H34O2→C38H72O4Sn+H2O
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Dimethylbis(oleoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The oleoyloxy groups can be substituted with other ligands through nucleophilic substitution reactions. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield tin dioxide and oleic acid derivatives.
Applications De Recherche Scientifique
Dimethylbis(oleoyloxy)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-tin bonds.
Biology: The compound’s low toxicity makes it suitable for use in biological studies, including enzyme inhibition assays and cell culture experiments.
Medicine: Research is ongoing into its potential use as an anti-cancer agent due to its ability to interact with cellular components and disrupt metabolic pathways.
Mécanisme D'action
The mechanism by which dimethylbis(oleoyloxy)stannane exerts its effects involves its interaction with metal surfaces and biological molecules. The oleoyloxy groups provide a hydrophobic barrier that prevents corrosion and reduces friction. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Dimethylbis(oleoyloxy)stannane can be compared to other organotin compounds, such as:
Dimethyltin dichloride (DMTC): Used in similar applications but has higher toxicity.
Monomethyltin chloride (MMTC): Also used as a catalyst and stabilizer but with different reactivity and toxicity profiles.
The uniqueness of this compound lies in its combination of low toxicity, excellent lubrication properties, and effectiveness as a corrosion inhibitor, making it a valuable compound in various industrial and research applications.
Propriétés
Numéro CAS |
3865-34-7 |
|---|---|
Formule moléculaire |
C38H72O4Sn |
Poids moléculaire |
711.7 g/mol |
Nom IUPAC |
[dimethyl-[(Z)-octadec-9-enoyl]oxystannyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1H3;/q;;;;+2/p-2/b2*10-9-;;; |
Clé InChI |
PGQPMLCDSAVZNJ-BGSQTJHASA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](OC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCCC=CCCCCCCCC |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



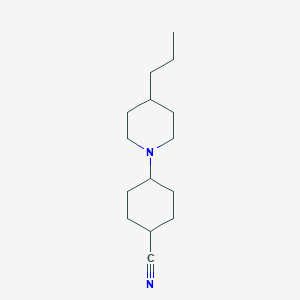
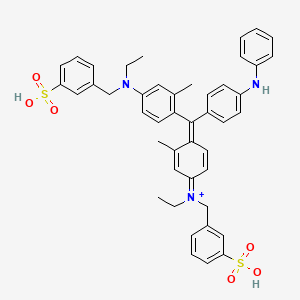
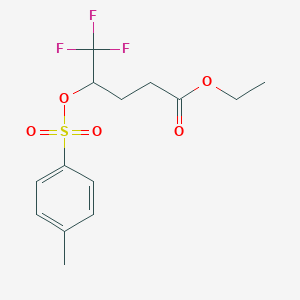
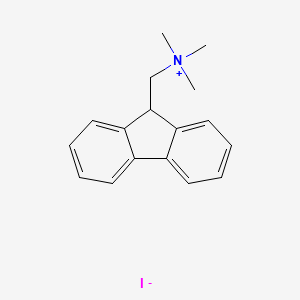
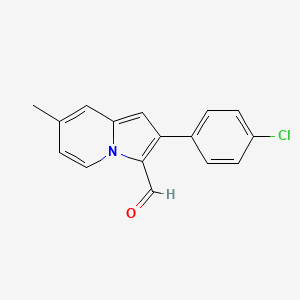

![1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy-](/img/structure/B14150810.png)
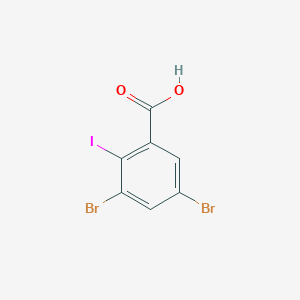
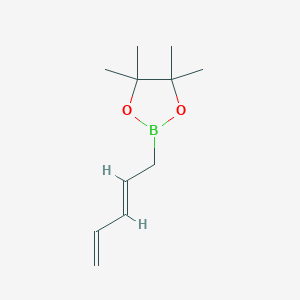

![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14150831.png)
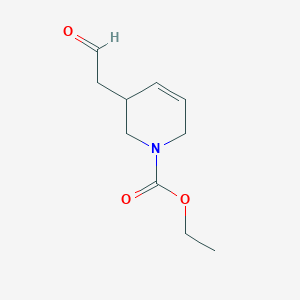
![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)
